5-Chloro-N,N-dimethyl-1-pentanamine

Catalog No.
S14222288
CAS No.
M.F
C7H16ClN
M. Wt
149.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-N,N-dimethyl-1-pentanamine

Product Name

5-Chloro-N,N-dimethyl-1-pentanamine

IUPAC Name

5-chloro-N,N-dimethylpentan-1-amine

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

InChI

InChI=1S/C7H16ClN/c1-9(2)7-5-3-4-6-8/h3-7H2,1-2H3

InChI Key

PBRUNEPVKSVOGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCCl

5-Chloro-N,N-dimethyl-1-pentanamine, with the chemical formula C7H17ClNC_7H_{17}ClN and CAS number 6947-79-1, is an organic compound classified as a substituted amine. It features a pentanamine backbone with a chlorine atom at the fifth position and two methyl groups attached to the nitrogen atom. This compound is notable for its unique structural properties, which influence its reactivity and biological activity.

The molecular weight of 5-chloro-N,N-dimethyl-1-pentanamine is approximately 150.68 g/mol. It has a density of 0.893 g/cm³ and a boiling point of 242°C at 760 mmHg, indicating its stability at elevated temperatures. The compound is often encountered in hydrochloride salt form for enhanced solubility and stability in various applications .

Typical of amines and halogenated compounds:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles, leading to the formation of different amines or substituted products.
  • Alkylation Reactions: The nitrogen atom can act as a nucleophile, allowing it to react with alkyl halides to form more complex amines.
  • Acid-Base Reactions: As a basic amine, it can accept protons in acidic environments, forming ammonium salts which are often more soluble in water.

These reactions are fundamental in organic synthesis, particularly for creating derivatives and exploring structure-activity relationships .

The biological activity of 5-chloro-N,N-dimethyl-1-pentanamine has been explored primarily in the context of its pharmacological potential. Similar compounds have shown varying degrees of activity as:

  • Stimulants: Compounds with dimethylamino groups often exhibit stimulant effects on the central nervous system.
  • Antimicrobial Agents: Some derivatives demonstrate antimicrobial properties, making them candidates for further research in medicinal chemistry.

The specific biological effects of 5-chloro-N,N-dimethyl-1-pentanamine require further investigation to establish its efficacy and safety profile in therapeutic contexts .

Several synthesis methods for 5-chloro-N,N-dimethyl-1-pentanamine have been reported:

  • Alkylation of Dimethylamine: This method involves reacting dimethylamine with 5-chloropentan-1-ol under basic conditions to yield the desired amine.
  • Reduction Reactions: Starting from appropriate chlorinated precursors, reduction can yield the amine form.
  • Direct Amination: Utilizing pentanoyl chloride and dimethylamine under controlled conditions can also lead to the formation of this compound.

These methods highlight the versatility in synthesizing substituted amines through various organic transformations .

5-Chloro-N,N-dimethyl-1-pentanamine finds applications in several fields:

  • Pharmaceuticals: As a potential intermediate for drug synthesis, particularly in developing central nervous system stimulants.
  • Chemical Research: Used as a reagent or building block in organic synthesis.
  • Agriculture: Investigated for potential use in agrochemicals due to its biological activity.

Its unique structure allows it to serve as a precursor for more complex molecules with desired properties .

Interaction studies involving 5-chloro-N,N-dimethyl-1-pentanamine focus on its behavior in biological systems:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors could reveal its potential as a therapeutic agent.
  • Metabolic Pathways: Understanding how it is metabolized can provide insights into its pharmacokinetics and toxicity.

These studies are crucial for assessing the compound's viability for pharmaceutical applications .

Several compounds share structural similarities with 5-chloro-N,N-dimethyl-1-pentanamine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N,N-Dimethyl-1-pentanamineC7H17NC_7H_{17}NLacks halogen substituent; primary amine
5-Chloro-N,N-diethyl-1-pentanamineC9H21ClNC_9H_{21}ClNEthyl groups instead of methyl; higher molecular weight
N-Ethyl-PentylamineC7H17NC_7H_{17}NEthyl substitution; similar chain length

These compounds illustrate variations in substituents that affect their properties and potential applications. The presence of chlorine in 5-chloro-N,N-dimethyl-1-pentanamine distinguishes it from others, potentially enhancing its reactivity and biological activity compared to its non-halogenated counterparts .

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

149.0971272 g/mol

Monoisotopic Mass

149.0971272 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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